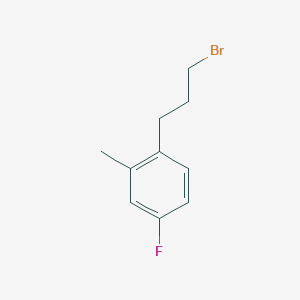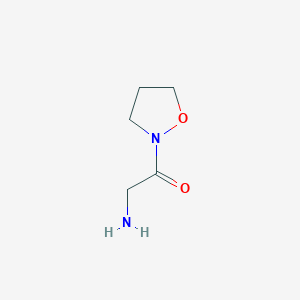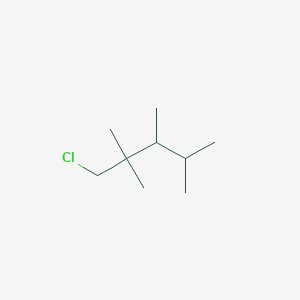
1-Chloro-2,2,3,4-tetramethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2,3,4-tetramethylpentane is an organic compound with the molecular formula C9H19Cl It is a chlorinated derivative of tetramethylpentane, characterized by the presence of a chlorine atom attached to the first carbon of the pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2,2,3,4-tetramethylpentane can be synthesized through the chlorination of 2,2,3,4-tetramethylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or heat to initiate the free radical chlorination process. The reaction proceeds through three main steps: initiation, propagation, and termination .
Initiation: The chlorine molecule dissociates into two chlorine radicals under the influence of UV light or heat.
Propagation: The chlorine radical abstracts a hydrogen atom from 2,2,3,4-tetramethylpentane, forming a carbon radical. This carbon radical then reacts with another chlorine molecule to form this compound and another chlorine radical.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors where chlorine gas and 2,2,3,4-tetramethylpentane are introduced, and the reaction is maintained under controlled conditions of temperature and pressure to ensure optimal yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2,2,3,4-tetramethylpentane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3) can replace the chlorine atom in this compound. The reaction conditions vary depending on the nucleophile and the desired product.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products Formed
Substitution Reactions: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2,2,3,4-tetramethyl-1-pentene.
Applications De Recherche Scientifique
1-Chloro-2,2,3,4-tetramethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: While not directly used in biological studies, its derivatives can be explored for potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-chloro-2,2,3,4-tetramethylpentane in chemical reactions involves the formation of a carbon-chlorine bond, which can be cleaved under appropriate conditions to form reactive intermediates such as carbocations or radicals. These intermediates then participate in further chemical transformations, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
1-Chloro-2,2,3,4-tetramethylpentane can be compared with other chlorinated alkanes such as:
- 1-Chloro-2,2,4,4-tetramethylpentane
- 3-Chloro-2,2,4,4-tetramethylpentane
- 2-Chloro-2,3,4,4-tetramethylpentane
Uniqueness
The unique structure of this compound, with the chlorine atom attached to the first carbon, imparts distinct reactivity compared to its isomers. This positional difference influences the compound’s chemical behavior, making it suitable for specific applications where other isomers may not be as effective .
Propriétés
Formule moléculaire |
C9H19Cl |
|---|---|
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
1-chloro-2,2,3,4-tetramethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-7(2)8(3)9(4,5)6-10/h7-8H,6H2,1-5H3 |
Clé InChI |
QHZDQQMXRONGBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)

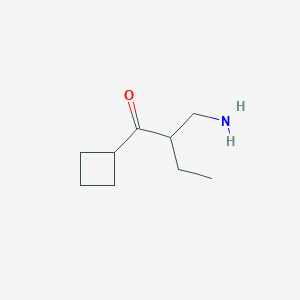
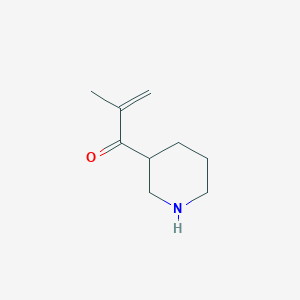

![1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)
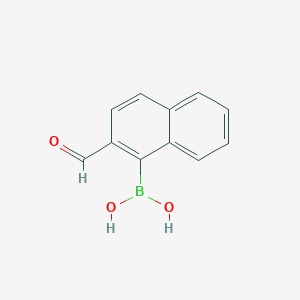
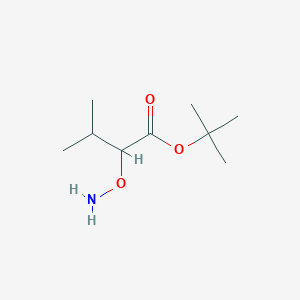
![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
![5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)

